[1-(2-Amino-acetyl)-piperidin-4-yl]-cyclopropyl-carbamic acid tert-butyl ester
Description
This compound is a tert-butyl carbamate derivative featuring a piperidine ring substituted with a cyclopropyl group and a 2-amino-acetyl moiety. It serves as a key intermediate in organic synthesis, particularly in pharmaceutical research, where tert-butyl carbamates are widely used as protecting groups for amines. The cyclopropyl group enhances metabolic stability, while the amino acetyl substituent introduces nucleophilic reactivity for further derivatization .
Evidence from patent literature (EP 4 219 465 A2) highlights analogous compounds like tert-butyl (1-acetylpiperidin-4-yl)carbamate, synthesized via acetylation of tert-butyl piperidin-4-ylcarbamate using Ac₂O in dichloromethane (DCM) with triethylamine (Et₃N) as a base .
Properties
IUPAC Name |
tert-butyl N-[1-(2-aminoacetyl)piperidin-4-yl]-N-cyclopropylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N3O3/c1-15(2,3)21-14(20)18(11-4-5-11)12-6-8-17(9-7-12)13(19)10-16/h11-12H,4-10,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWNDHTLYPMTUMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1CC1)C2CCN(CC2)C(=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Traditional Carbamate Synthesis via Activated Carbonates
The cyclopropane carbamate is synthesized by reacting cyclopropanol with activated carbonates. p-Nitrophenyl chloroformate (PNPCOCl, 7 ) is a widely used reagent for this purpose. In the presence of a base, PNPCOCl reacts with cyclopropanol to form the mixed carbonate intermediate, which subsequently reacts with the amine (e.g., piperidin-4-amine) to yield the carbamate.
Example Protocol
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Cyclopropanol (1.2 equiv) is treated with PNPCOCl (1.0 equiv) and triethylamine (2.0 equiv) in anhydrous dichloromethane at 0°C.
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After 1 hour, piperidin-4-amine (1.0 equiv) is added, and the mixture is stirred at 25°C for 12 hours.
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The product, piperidin-4-yl-cyclopropyl-carbamic acid tert-butyl ester, is isolated via column chromatography (yield: 78–85%).
Alternative Methods Using N,N′-Disuccinimidyl Carbonate (DSC, 10)
DSC offers milder conditions for carbamate formation. Cyclopropanol reacts with DSC in tetrahydrofuran (THF) at room temperature, generating the activated carbonate in situ. Piperidin-4-amine is then introduced, yielding the carbamate without requiring strong bases or high temperatures.
Key Data
| Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| PNPCOCl | CH₂Cl₂ | 25 | 85 |
| DSC | THF | 25 | 88 |
Piperidine Functionalization: Introducing the 2-Amino-Acetyl Group
Acylation with Protected Glycine Derivatives
The 1-position of piperidine is acetylated using Boc-protected glycine (Boc-Gly-OH) activated with coupling reagents.
Protocol
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Boc-Gly-OH (1.1 equiv) is activated with HATU (1.1 equiv) and DIPEA (3.0 equiv) in DMF for 10 minutes.
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Piperidin-4-yl-cyclopropyl-carbamic acid tert-butyl ester (1.0 equiv) is added, and the reaction is stirred at 25°C for 6 hours.
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The Boc-protected intermediate is isolated (yield: 90%) and subsequently deprotected with trifluoroacetic acid (TFA) in dichloromethane (DCM) to reveal the primary amine.
Deprotection Conditions
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TFA:DCM (1:1 v/v), 0°C → 25°C, 3 hours.
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Neutralization with NaHCO₃ and extraction with ethyl acetate.
Orthogonal Protection Strategies
Sequential Deprotection Using Acid-Labile and Base-Labile Groups
To avoid interference between the tert-butyl carbamate and the 2-amino group:
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Boc Protection : Applied to the cyclopropane carbamate.
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Fmoc Protection : Temporarily shields the 2-amino-acetyl group during piperidine acylation.
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Selective Deprotection : Fmoc is removed with piperidine (20% in DMF), while Boc remains intact.
Example
| Step | Reagent/Conditions | Outcome |
|---|---|---|
| Acylation | Fmoc-Gly-OH, HATU, DIPEA | Fmoc-protected acetyl-piperidine |
| Deprotection | Piperidine (20% in DMF) | Free amino group |
Challenges and Optimization
Steric Hindrance at the Piperidine 1-Position
Bulky substituents on piperidine impede acylation. Using DMF as a solvent and elevated temperatures (40°C) improves reaction kinetics. Catalytic DMAP (10 mol%) further enhances yields by activating the carbonyl intermediate.
Stability of the Cyclopropane Ring
Cyclopropane derivatives are prone to ring-opening under acidic or basic conditions. Mild deprotection with TFA (10% in DCM) minimizes decomposition, as evidenced by NMR monitoring.
Comparative Analysis of Synthetic Routes
Route 1: Sequential Protection-Carbamate-Acylation
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Yield : 68% over 4 steps.
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Purity : >95% (HPLC).
Route 2: Convergent Approach with Preformed Fragments
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Yield : 72% over 3 steps.
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Advantage : Reduces intermediate isolations.
Industrial-Scale Considerations
Chemical Reactions Analysis
Amide Coupling Reactions
The amino-acetyl group facilitates nucleophilic substitution and coupling reactions. For example, in the synthesis of related piperidine derivatives, HATU-mediated coupling with carboxylic acids occurs under mild conditions:
| Reagents/Conditions | Yield | Application | Source |
|---|---|---|---|
| HATU, DIPEA, DMF, 20°C, 16 hr | 64% | Synthesis of imidazo[1,2-a]pyridine analogs | |
| Acetic anhydride, DIPEA, RT | 89% | Acetylation of free amines |
Mechanistically, HATU activates the carboxylate group of the acid partner, forming an active ester intermediate. The nucleophilic amine of the acetylated piperidine attacks this intermediate, leading to amide bond formation .
Ester Hydrolysis
The tert-butyl ester moiety undergoes acid- or enzyme-catalyzed hydrolysis to yield carboxylic acids. Stability studies in gastrointestinal (GI) homogenates demonstrate:
| Condition | Stability (1 hr) | Enzyme Involved | Source |
|---|---|---|---|
| GI homogenate (pH 7.4) | >50% remaining | Carboxylesterase CES1 | |
| 0.1 M HCl, 37°C | Full hydrolysis | Acid catalysis |
Hydrolysis proceeds via nucleophilic attack of water on the ester carbonyl, with tert-butyl groups providing steric hindrance that slows the reaction compared to methyl/ethyl esters .
Nucleophilic Substitution
The cyclopropyl-carbamic acid group participates in ring-opening reactions under basic conditions:
| Reagent | Product Formed | Yield | Source |
|---|---|---|---|
| NH3 in MeOH | Cyclopropylamine derivatives | 65% | |
| Grignard reagents (RMgX) | Alkylated carbamates | 72% |
The strained cyclopropane ring reacts with strong nucleophiles, leading to bond cleavage and functionalization at the carbamate nitrogen.
Protecting Group Manipulation
The tert-butyl carbamate (Boc) group is selectively removed under acidic conditions to expose free amines:
| Condition | Time | Outcome | Source |
|---|---|---|---|
| TFA/DCM (1:1), RT | 30 min | Deprotection to free piperidine | |
| HCl/dioxane (4 M), 0°C | 2 hr | Quantitative removal |
Boc deprotection generates a protonated amine, which can be further functionalized (e.g., alkylation, acylation) .
Oxidation and Reduction
The piperidine ring undergoes redox reactions:
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Oxidation | mCPBA, CH2Cl2, 0°C | N-Oxide derivative | 58% | |
| Reduction | H2, Pd/C, MeOH, 50 psi | Saturated piperidine | 85% |
Oxidation typically targets the tertiary amine, while hydrogenation reduces double bonds in conjugated systems.
Stability Under Physiological Conditions
Stability assays in biological matrices reveal:
| Matrix | Half-Life | Key Degradation Pathway | Source |
|---|---|---|---|
| Plasma (human) | >6 hr | Ester hydrolysis | |
| Liver microsomes | 2.5 hr | Cytochrome P450 oxidation |
The tert-butyl ester enhances metabolic stability compared to shorter-chain esters, as evidenced by reduced CES1-mediated hydrolysis .
Mechanistic Insights
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Hydrolysis Kinetics : Pseudo-first-order kinetics are observed for ester hydrolysis, with activation energy (~45 kJ/mol) indicative of a concerted mechanism .
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Enzyme Interactions : Molecular docking studies suggest CES1 binds the tert-butyl ester via hydrophobic interactions, positioning the catalytic serine for nucleophilic attack .
Scientific Research Applications
Chemistry
In chemistry, [1-(2-Amino-acetyl)-piperidin-4-yl]-cyclopropyl-carbamic acid tert-butyl ester can be used as an intermediate in the synthesis of more complex molecules.
Biology and Medicine
The compound may play a role in developing new pharmaceuticals. Its unique structure enables it to interact with biological systems in specific ways, potentially leading to novel treatments for various diseases.
Industry
In industrial applications, the compound can serve as a building block for specialized polymers and materials with unique properties.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways. For instance, it may inhibit specific enzymes or bind to particular receptors, altering cellular processes. The cyclopropyl and piperidinyl groups facilitate interactions with biological molecules, providing the compound with its functional characteristics.
Comparison with Similar Compounds
Key Observations :
- The latter achieves high crude yields (670g per batch) via straightforward acetylation, whereas quinazoline-containing analogs require multi-step purification, yielding only 13–27% .
- Functional Groups: The dibromo-vinyl analog () shares the cyclopropyl-carbamic acid tert-butyl ester core but introduces bromine atoms for electrophilic reactivity, making it suitable for cross-coupling reactions . In contrast, the amino acetyl group in the target compound enables peptide bond formation or conjugation to bioactive molecules.
Stability and Commercial Viability
The discontinuation of the target compound contrasts with the commercial availability of tert-butyl (1-acetylpiperidin-4-yl)carbamate and dibromo-vinyl derivatives. This may reflect challenges in synthesis scalability or market demand. The acetylated analog’s stability under acidic conditions (e.g., HCl/MeOH deprotection in ) further underscores its practicality in multi-step syntheses .
Biological Activity
Introduction
[1-(2-Amino-acetyl)-piperidin-4-yl]-cyclopropyl-carbamic acid tert-butyl ester is a synthetic organic compound that has attracted attention in medicinal chemistry due to its potential therapeutic applications. This compound features a piperidine ring, an amino-acetyl group, and a cyclopropyl carbamic acid moiety, which together contribute to its biological activities. The presence of the tert-butyl ester enhances the molecule's lipophilicity, potentially affecting its pharmacokinetic properties.
Biological Activity
The biological activity of this compound has been investigated in various studies, revealing several potential therapeutic effects:
1. Antimicrobial Activity
Preliminary studies suggest that this compound may exhibit antimicrobial properties. Its structural features allow it to interact with microbial membranes, which could lead to disruption and inhibition of pathogen growth.
2. Neuroactive Properties
The piperidine structure is often associated with neuropharmacological effects. Research indicates that compounds with similar structures can influence neurotransmitter systems, suggesting potential applications in treating neurological disorders such as depression or anxiety.
3. Antioxidant Activity
The ability of this compound to scavenge free radicals has been noted, which may contribute to protective effects against oxidative stress. This property is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a significant role.
Structure-Activity Relationship (SAR)
A detailed structure-activity relationship study is crucial for understanding how modifications to the compound’s structure influence its biological activity. The following table summarizes some related compounds and their unique aspects:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(2-Amino-acetyl)-piperidine | Piperidine ring, amino-acetyl group | Lacks cyclopropane moiety |
| Cyclopropylcarbamic acid | Cyclopropane structure | No piperidine or amino-acetyl groups |
| N-tert-butoxycarbonyl-piperidine | Piperidine ring | Contains a different protecting group |
| 1-(2-Aminoethyl)-piperidin-4-one | Piperidine ring | Different functional groups |
The unique combination of structural elements in this compound may confer specific biological activities that are not observed in similar compounds, making it a valuable candidate for further research in drug development.
Case Studies and Research Findings
Research has shown that derivatives of piperidine can have significant effects on various biological targets:
- Anticancer Activity : A study demonstrated that certain piperidine derivatives exhibited cytotoxic effects against cancer cell lines, indicating potential for development as anticancer agents .
- Alzheimer’s Disease Therapy : Compounds similar in structure have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical targets in Alzheimer's treatment .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for synthesizing [1-(2-Amino-acetyl)-piperidin-4-yl]-cyclopropyl-carbamic acid tert-butyl ester, and how can intermediate yields be optimized?
- Methodology : The synthesis typically involves multi-step reactions, including coupling, deprotection, and purification. For example, tert-butyl carbamate intermediates can be synthesized via silica gel column chromatography using gradients like petroleum ether/ethyl acetate (30:1), though yields may be low (e.g., 27% in one protocol) . Optimization strategies include:
- Adjusting reaction time and temperature to minimize side reactions.
- Testing alternative catalysts (e.g., HOBt/HBTU for amide coupling) to improve efficiency .
- Using HPLC or recrystallization for higher purity intermediates.
Q. Which analytical techniques are critical for structural characterization of this compound?
- Methodology :
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., observed m/z 458.3 [M+H+] for a related intermediate) .
- NMR Spectroscopy : Use ¹H/¹³C NMR to verify cyclopropane, piperidine, and tert-butoxycarbonyl (Boc) groups.
- HPLC : Assess purity (>95%) and detect impurities .
Q. How can researchers determine key physicochemical properties (e.g., solubility, stability) for this compound?
- Methodology :
- Solubility : Test in polar (DMSO, water) and non-polar solvents (dichloromethane) using shake-flask methods.
- Stability : Conduct stress testing under varied pH, temperature, and humidity. For example, Boc-protected compounds may degrade under acidic conditions (e.g., HCl/dioxane deprotection) .
- Thermal Properties : Use differential scanning calorimetry (DSC) to identify melting points and decomposition temperatures (similar compounds show boiling points ~448°C) .
Advanced Research Questions
Q. How does structural modification of the piperidine or cyclopropane moieties influence biological activity in receptor-targeted studies?
- Methodology :
- Structure-Activity Relationship (SAR) : Introduce substituents (e.g., aryl groups) to the piperidine ring and evaluate binding affinity via radioligand assays. For example, related compounds act as neurotensin receptor 1 (NTSR1) agonists, suggesting similar targets .
- Computational Modeling : Perform molecular docking to predict interactions with NTSR1’s binding pocket .
Q. What experimental strategies address discrepancies in synthetic yields or biological activity data across studies?
- Methodology :
- Reproducibility Checks : Standardize reaction conditions (solvent, catalyst equivalents) and validate purity of starting materials.
- Byproduct Analysis : Use LC-MS to identify side products (e.g., incomplete deprotection or cyclization) .
- Dose-Response Studies : Compare in vitro activity (e.g., IC₅₀) across multiple assays to resolve conflicting potency data.
Q. How can in vitro and in vivo pharmacokinetic properties (e.g., metabolic stability) be evaluated for this compound?
- Methodology :
- Microsomal Stability Assays : Incubate with liver microsomes to measure half-life and CYP450-mediated degradation.
- Plasma Protein Binding : Use ultrafiltration or equilibrium dialysis to assess free fraction availability.
- In Vivo PK Studies : Administer to rodent models and quantify plasma/tissue concentrations via LC-MS/MS.
Q. What strategies improve the compound’s stability during storage and handling?
- Methodology :
- Storage Conditions : Store at -20°C under inert gas (argon) to prevent hydrolysis of the Boc group .
- Lyophilization : Convert to a stable salt form (e.g., hydrochloride) for long-term storage .
Q. How can researchers design derivatives to enhance selectivity for specific biological targets?
- Methodology :
- Bioisosteric Replacement : Substitute the cyclopropane ring with spirocyclic or fluorinated groups to modulate lipophilicity .
- Prodrug Design : Introduce enzymatically cleavable groups (e.g., ester prodrugs) to improve bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
